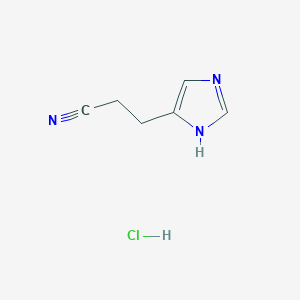

![molecular formula C22H21F3N4O2S B2803459 4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline CAS No. 1798410-35-1](/img/structure/B2803459.png)

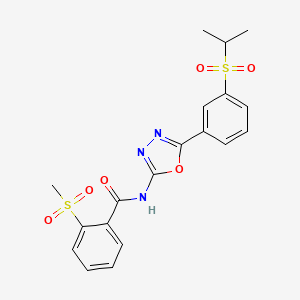

4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline” is a complex organic molecule that contains several functional groups and structural features. These include a phenylethenyl group, a sulfonyl group, a diazepan ring, and a trifluoromethyl group attached to a quinazoline .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. The presence of the diazepan ring, a seven-membered ring containing two nitrogen atoms, is a notable feature. The trifluoromethyl group attached to the quinazoline would also significantly influence the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Protozoan Parasite Growth Inhibition

A significant application of quinazoline derivatives is in the inhibition of protozoan parasite growth, essential for combating tropical diseases like human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. These diseases represent a substantial global health burden. Analogues of the quinazoline scaffold, including NEU-924 and NEU-1017, have shown potent inhibitory effects against parasites responsible for these diseases, demonstrating their potential as leads for new therapeutic agents (Devine et al., 2015).

Synthetic Methodology Development

The quinazoline scaffold serves as a cornerstone for developing diverse synthetic methodologies. For example, a two-step approach leveraging a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been explored to synthesize diazepane systems efficiently. This methodology facilitates the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing the quinazoline derivatives' utility in complex molecule construction (Banfi et al., 2007).

Dye Synthesis

Quinazoline derivatives have been employed in synthesizing sulfonamide dyes, demonstrating promising dyeing properties on various fibers. The synthesis of N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives highlights the potential of quinazoline-based compounds in the textile industry for creating vibrant and durable colors (Navadiya et al., 2008).

Antimalarial and Antibacterial Effects

The exploration of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines for their antimalarial and antibacterial activities underscores the versatility of quinazoline derivatives in addressing infectious diseases. Although these analogues did not surpass the efficacy of certain standard treatments, their development enriches the arsenal of potential compounds for drug-resistant strains (Elslager et al., 1978).

Histamine H4 Receptor Inverse Agonists

Quinazoline sulfonamides have shown high affinity as inverse agonists for the human histamine H4 receptor (H4R), indicating their potential for treating inflammatory conditions. The optimization of H4R affinity through the introduction of sulfonamide substituents highlights the strategic role of quinazoline derivatives in medicinal chemistry for developing new anti-inflammatory agents (Smits et al., 2010).

properties

IUPAC Name |

4-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2S/c23-22(24,25)21-26-19-10-5-4-9-18(19)20(27-21)28-12-6-13-29(15-14-28)32(30,31)16-11-17-7-2-1-3-8-17/h1-5,7-11,16H,6,12-15H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVBACBCXXEZQO-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)

![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)

![1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803389.png)

![7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2803392.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)

![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)

![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)